2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile is a chemical compound with a unique structure that includes a trifluoromethyl group, a sulfanylidene group, and a pyridine ring
Preparation Methods
The synthesis of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl and sulfanylidene groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the sulfanylidene group or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in molecular modeling research and as a reference standard in pharmaceutical testing.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of high-purity compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfanylidene group play crucial roles in its activity, influencing its binding affinity and reactivity with other molecules.
Comparison with Similar Compounds
4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 4-Methyl-2-sulfanylidene-6-(2,4,5-trimethoxyphenyl)-3,6-dihydro-1H-pyrimidin-5-yl]ethanone
- 4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the trifluoromethyl and sulfanylidene groups in 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile sets it apart from other compounds.
Properties
IUPAC Name |
4-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUGRADFNKISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362826 |
Source
|
Record name | AG-205/33127025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182127-90-8 |
Source
|
Record name | AG-205/33127025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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